(adamantan-1-yl)methyl N-propylcarbamate
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Overview
Description
Scientific Research Applications
Oxidative Carbonylation Catalysis
The oxidative carbonylation of 1-adamantylamine to form carbamate and urea derivatives was studied, showing sensitivity to reaction conditions such as temperature, substrate-to-catalyst ratio, and reactant pressure. This research highlights the compound's role in catalytic processes (Maddinelli et al., 1987).
Antimicrobial and Anti-Proliferative Activities
Hydrazide-hydrazones with a 1-adamantane carbonyl moiety were synthesized and showed potential antibacterial activity against various Gram-positive bacteria and the fungus Candida albicans. Additionally, some compounds exhibited cytotoxicity against human cancer cell lines, indicating their potential in antimicrobial and anticancer applications (Pham et al., 2019).
Chiral Solvating Agents
Enantiopure forms of 1-adamantyl-9-anthrylmethanol were prepared for a conformational study and tested as chiral solvating agents. Their behavior in the presence of oxygenated functional groups was analyzed, contributing to stereochemical analysis methods (Almer et al., 1999).
Soluble Epoxide Hydrolase Inhibitors
Adamantyl-containing ureas, bisureas, and biscarbamates were synthesized and studied for their inhibitory activity against soluble epoxide hydrolases, showing high inhibitory activity. This study establishes a relationship between inhibitor structure and activity, suggesting applications in the design of enzyme inhibitors (Butov et al., 2016).
Polymeric Materials
Polymeric self-assembly into micelles and hollow spheres was driven by inclusion complexation between beta-cyclodextrin and adamantyl groups. The unique properties of these micelles and hollow spheres due to the presence of beta-CDs on their surface have implications in material science for constructing complex nanostructures (Wang & Jiang, 2006).
Mechanism of Action
Target of Action
The compound “(adamantan-1-yl)methyl N-propylcarbamate”, also known as “1-Adamantylmethyl propylcarbamate” or “1-adamantylmethyl propylcarbamate”, is structurally similar to Amantadine . Amantadine is known to interact with various targets in the body, including certain types of ion channels and receptors . .
Mode of Action
Amantadine is known to cause an increase in dopamine release in the brain, which could explain its effects in treating Parkinson’s disease and drug-induced extrapyramidal reactions .
Biochemical Pathways
It’s plausible that, like amantadine, it may influence the dopamine pathway, given its potential effect on dopamine release . Dopamine is a critical neurotransmitter involved in various functions, including motor control and reward.
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time . Understanding these properties is crucial for determining the drug’s onset, duration, and intensity of effect .
Result of Action
If it shares mechanisms with amantadine, it may lead to increased dopamine release, potentially alleviating symptoms of parkinson’s disease and drug-induced extrapyramidal reactions .
Action Environment
Factors such as individual physiology, age, sex, and genetic makeup can significantly influence a drug’s pharmacokinetics .
Properties
IUPAC Name |
1-adamantylmethyl N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-3-16-14(17)18-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXLCXFKDWEQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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